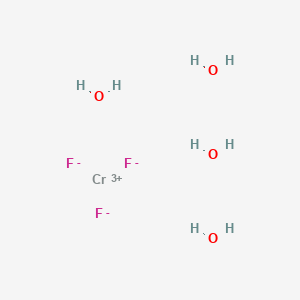
Chromium(III) fluoride tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) fluoride tetrahydrate, also known as this compound, is an inorganic compound with the chemical formula CrF₃·4H₂O. It is a green crystalline solid that is sparingly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through several methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This method involves reacting chromium(III) oxide with hydrofluoric acid in the presence of water to form the hydrated chromium(III) fluoride.
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces the anhydrous form of chromium(III) fluoride, which can then be hydrated to form the tetrahydrate.
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride.
Industrial Production Methods
Industrial production of chromic fluoride tetrahydrate typically involves large-scale reactions of chromium(III) oxide with hydrofluoric acid under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in chromic fluoride tetrahydrate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The fluoride ions in chromic fluoride tetrahydrate can be substituted by other ligands, such as water or other anions.
Common Reagents and Conditions
Hydrofluoric Acid: Used in the synthesis and various reactions involving chromic fluoride tetrahydrate.
Chromium(III) Oxide: A starting material for the synthesis of chromic fluoride tetrahydrate.
Hydrogen Fluoride: Used in the production of the anhydrous form of chromium(III) fluoride.
Major Products Formed
Chromium(III) Fluoride: The primary product formed in the synthesis and reactions involving chromic fluoride tetrahydrate.
Hydrochloric Acid: A byproduct in the reaction of chromic chloride with hydrogen fluoride.
Aplicaciones Científicas De Investigación
Chromium(III) fluoride tetrahydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the fluorination of chlorocarbons.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments and diagnostics.
Industry: Used as a corrosion inhibitor and a mordant in textile dyeing processes.
Mecanismo De Acción
The mechanism of action of chromic fluoride tetrahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function. The fluoride ions can also participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds, such as:
Chromium(III) Chloride: Similar in its chromium content but differs in its anionic component and solubility properties.
Chromium(III) Sulfate: Another chromium(III) compound with different anionic components and applications.
Chromium(III) Acetate: Used in different industrial and research applications compared to chromic fluoride tetrahydrate.
This compound is unique due to its specific chemical properties, such as its solubility in water and its ability to act as a catalyst in fluorination reactions.
Propiedades
IUPAC Name |
chromium(3+);trifluoride;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCURCAHMSDSL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[F-].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

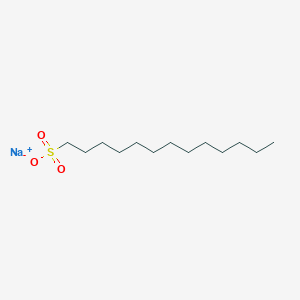
![2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)](/img/structure/B7949765.png)

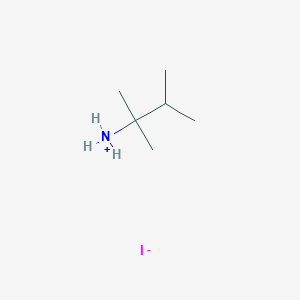
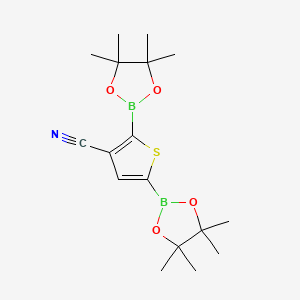
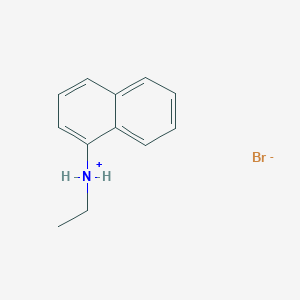
![ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B7949776.png)


![2-methylsulfanyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7949791.png)



